molecular formula C14H13N3O5 B2456277 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 919719-57-6

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2456277
CAS No.: 919719-57-6
M. Wt: 303.274
InChI Key: FZESCVYGVWPIAQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound It features a benzodioxole ring and an oxazole ring, which are both known for their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Oxazole Ring: This can be synthesized from 2-amino-2-methylpropanenitrile and acetic acid.

    Coupling Reaction: The final step involves coupling the benzodioxole and oxazole intermediates using a suitable linker, such as ethanediamide, under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: Both rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxole and oxazole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its structural motifs.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Such as piperonyl butoxide, which is used as a pesticide synergist.

    Oxazole Derivatives: Such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of benzodioxole and oxazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESCVYGVWPIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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